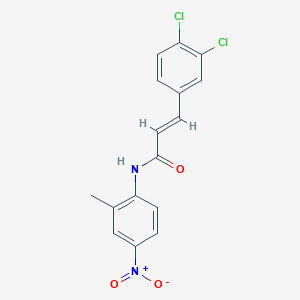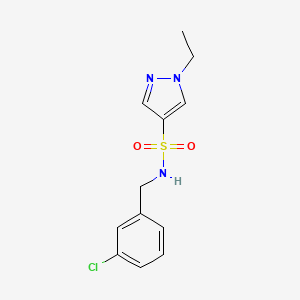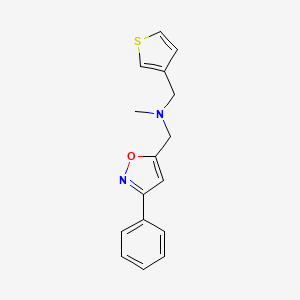
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide, also known as DCMN, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In neurons, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In bacteria and fungi, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to disrupt cell membrane integrity and inhibit protein synthesis.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of bacterial and fungal growth. In addition, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is its potent activity against various cancer cells, bacteria, and fungi. Another advantage is its ability to protect neurons from oxidative stress. However, one limitation of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. One direction is to further investigate its mechanism of action in cancer cells, neurons, and bacteria/fungi. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide for various applications.
Méthodes De Synthèse
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-methyl-4-nitroaniline in the presence of a base to form 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have potent activity against various bacteria and fungi.
Propriétés
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-8-12(20(22)23)4-6-15(10)19-16(21)7-3-11-2-5-13(17)14(18)9-11/h2-9H,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDSHOTVAFNAQ-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5488806.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5488814.png)

![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5488822.png)
![3-{[(1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5488830.png)
![N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)nicotinamide](/img/structure/B5488840.png)


![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)
![N-[1-({5-[(2-methoxy-4-methylphenoxy)methyl]isoxazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5488872.png)
![2-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5488879.png)
![2-methyl-N-{1-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5488892.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride](/img/structure/B5488897.png)
